molecular formula C20H18N4OS B6063667 5-[2-(4-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol

5-[2-(4-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B6063667
M. Wt: 362.4 g/mol
InChI Key: AAVPWYVTKPCCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(4-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol, also known as EMQT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[2-(4-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases. This inhibition leads to the activation of various signaling pathways, which can result in anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial effects. In addition, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[2-(4-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol in lab experiments is its versatility, as it can be used in various fields, including medicinal chemistry, biochemistry, and material science. However, a limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 5-[2-(4-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol. One direction is to further investigate its anti-tumor and anti-inflammatory properties, with the goal of developing new treatments for cancer and inflammatory diseases. Another direction is to explore its potential as a ligand in the synthesis of metal complexes, which could have applications in material science. Additionally, further studies are needed to determine the safety and toxicity of this compound, which could impact its use in future experiments.

Synthesis Methods

5-[2-(4-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be synthesized using a one-pot reaction involving the condensation of 4-ethoxybenzaldehyde, 2-aminobenzophenone, and 4-methyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting compound is then purified using column chromatography.

Scientific Research Applications

5-[2-(4-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. In biochemistry, this compound has been studied for its ability to inhibit protein tyrosine phosphatases, which are involved in various cellular processes. In material science, this compound has been used as a ligand in the synthesis of metal complexes.

properties

IUPAC Name

3-[2-(4-ethoxyphenyl)quinolin-4-yl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-3-25-14-10-8-13(9-11-14)18-12-16(19-22-23-20(26)24(19)2)15-6-4-5-7-17(15)21-18/h4-12H,3H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVPWYVTKPCCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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